1-(5-Ethoxyoxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxyoxazol-2-yl)ethanone is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has the molecular formula C7H9NO3 and is characterized by an ethoxy group attached to the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxyoxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl oxalyl chloride with an appropriate amine to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxyoxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while reduction can produce oxazolines .
Scientific Research Applications
1-(5-Ethoxyoxazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxyoxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylthiazol-2-yl)ethanone
- 1-(5-Chlorothiazol-2-yl)ethanone
- 1-(5-Phenylthiazol-2-yl)ethanone
Uniqueness
1-(5-Ethoxyoxazol-2-yl)ethanone is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-(5-ethoxy-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C7H9NO3/c1-3-10-6-4-8-7(11-6)5(2)9/h4H,3H2,1-2H3 |
InChI Key |
VFWHCIIXRILVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.